N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCELGAOUXPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 306.39 g/mol. Its structure features a thiazole ring, an oxadiazole moiety, and a pyrazole core, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following mechanisms have been identified:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways .
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on HepG2 liver cancer cells revealed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 35.58 µM . Comparatively, other derivatives showed even lower IC50 values against various cancer cell lines such as HCT116 and MCF7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-pyrazole | HepG2 | 35.58 |
| Compound 10c | HCT116 | 5.55 |
| Compound 10c | MCF7 | 2.86 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific structural features are essential for enhancing the biological activity of this compound:
- Thiazole and Oxadiazole Moieties : The presence of these rings significantly contributes to the anticancer activity.
- Substituents on the Pyrazole Ring : Electron-donating groups at specific positions enhance cytotoxicity while maintaining selectivity towards cancer cells .
- Hydrophobic Interactions : The compound's ability to form hydrophobic interactions with target proteins enhances its binding affinity and efficacy .
Study on EGFR Inhibition
A recent study focused on the synthesis of new oxadiazole derivatives demonstrated that modifications in the thiazole and pyrazole rings led to improved EGFR inhibition and anticancer activity compared to existing drugs like doxorubicin . This highlights the potential for further development of derivatives based on this scaffold.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Its unique combination of thiazole and oxadiazole rings contributes to its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, compounds structurally similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide have demonstrated significant growth inhibition against various cancer cell lines.
| Compound Name | Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These results suggest that the compound may act through mechanisms such as inhibition of thymidylate synthase , an enzyme critical for DNA synthesis, which has been shown to be affected by related oxadiazole derivatives .
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties . The presence of the thiazole and oxadiazole moieties enhances its ability to disrupt microbial cell processes.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings indicate potential applications in treating infections caused by resistant strains .
Biological Studies
This compound is also utilized in biological research to explore its effects on cellular processes.
Industrial Applications
Beyond medicinal uses, this compound shows promise as an intermediate in organic synthesis . Its complex structure can facilitate the creation of other biologically active compounds or serve as a reagent in chemical reactions.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : Achieved through condensation reactions.
- Cyclization for Oxadiazole Ring : Involves dehydrating agents.
- Final Assembly : Combining all synthesized components into the final product.
This synthetic versatility makes it an attractive candidate for further research and development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron deficiency. For example:
-
Reaction with amines : Substitution with primary/secondary amines yields derivatives with modified biological activity.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reagent | Conditions | Product | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| Ethylenediamine | EtOH, reflux, 12 h | Diamine-substituted oxadiazole | 78 | |
| -NMR, LC-MS | ||||
| Sodium methoxide | DMF, 80°C, 6 h | Methoxy-substituted oxadiazole | 65 | IR, |
| -NMR |
Cycloaddition Reactions
The 1,3,4-oxadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles.
Key Findings :
-
Reaction with phenylacetylene under Cu(I) catalysis produces triazole derivatives (confirmed by X-ray crystallography).
-
Microwave-assisted cycloaddition reduces reaction time from 8 h to 30 min with comparable yields (~70%).
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 100°C): Cleavage to carboxylic acid and amine fragments.
-
Basic hydrolysis (NaOH, 70°C): Degradation into smaller heterocyclic fragments.
Stability Data :
-
Stable in neutral aqueous solutions (pH 6–8) for >24 h at 25°C.
-
Degrades rapidly in strong acids (t₁/₂ = 2 h in 1M HCl).
Oxidation and Reduction
-
Oxidation : The thiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the oxadiazole ring, forming dihydro derivatives.
Table 2: Oxidation/Reduction Parameters
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | 30% H₂O₂ | CH₃CN, 50°C, 4 h | Thiazole sulfoxide | 82 |
| Reduction | H₂ (1 atm), Pd-C | MeOH, 25°C, 3 h | Dihydro-oxadiazole | 68 |
Functionalization of the Pyrazole Ring
The pyrazole NH group reacts with electrophiles (e.g., alkyl halides, acyl chlorides):
-
Alkylation : Treatment with methyl iodide (K₂CO₃, DMF) yields N-methylated derivatives .
-
Acylation : Reaction with acetyl chloride forms an N-acetyl product (confirmed by
-NMR δ 2.35 ppm) .
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids:
-
Example : Reaction with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at C-5 of the thiazole.
Optimized Conditions :
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C
-
Yield: 74% (HPLC purity >95%)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via the oxadiazole ring, forming a cyclobutane-linked dimer.
Biological Activity and Reactivity Correlations
Derivatives synthesized via these reactions show enhanced anticancer activity:
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituents, heterocyclic systems, and physicochemical properties.
Structural Analogues from Pyrazole Carboxamide Family ()
Compounds 3a–3p in are 5-chloro-N-(pyrazol-5-yl)pyrazole-4-carboxamides with aryl and cyano substituents. Key comparisons include:
Insights :
- The thiazole and oxadiazole rings in the target compound introduce additional hydrogen-bonding and π-π stacking capabilities, which are absent in 3a–3d .
Thiazole-Containing Derivatives ()
For example:
- The compound in (5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide) shares the oxadiazole-pyrazole backbone but incorporates a difluoropyrrolidine group. This structural variation likely increases metabolic stability compared to the target compound’s thiazole moiety .
- Thiazole derivatives in (e.g., thiazol-5-ylmethyl carboxylates) lack pyrazole or oxadiazole systems, reducing structural overlap but highlighting the thiazole group’s role in bioactivity .
Sulfonamide and Thiadiazole Analogues ()
- Sulfonamide derivatives (): Compounds like 5-methyl-3-sulfanilamidoisoxazole feature sulfonamide and isoxazole groups. These differ significantly in electronic properties (sulfonamide’s strong electron-withdrawing effect vs. oxadiazole’s moderate polarity) .
- Thiadiazole derivatives (): N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea replaces oxadiazole with thiadiazole.
Preparation Methods
Preparation of 5-(2,4-Dimethylthiazol-5-yl)-1,3,4-Oxadiazol-2-Amine
Route 1: Hydrazide Cyclization
- Starting material : 2,4-Dimethylthiazole-5-carboxylic acid hydrazide (synthesized via hydrazinolysis of the corresponding ethyl ester).
- Cyclization : Treat with trichloromethyl chloroformate (TCF) in anhydrous THF under reflux (72 h, 85% yield).
$$
\text{Hydrazide} + \text{TCF} \rightarrow \text{Oxadiazole intermediate} + \text{CO}_2 + \text{HCl}
$$ - Nitration/Reduction : Introduce an amine group via nitration (HNO₃/H₂SO₄) followed by SnCl₂/HCl reduction.
Route 2: Direct Coupling
Spectral Validation of Oxadiazole-Thiazole Intermediate
- ¹H NMR (400 MHz, DMSO-d6) : δ 2.41 (s, 3H, thiazole-CH₃), 2.68 (s, 3H, thiazole-CH₃), 6.12 (s, 2H, NH₂).
- IR (KBr) : 1650 cm⁻¹ (C=N oxadiazole), 1540 cm⁻¹ (thiazole C-S).
Synthesis of the Pyrazole-Carboxamide Subunit
Cyclocondensation to Form Pyrazole Core
Carboxamide Formation
- Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ (reflux, 4 h).
- Amination : React with NH₃ gas in anhydrous THF to yield 1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (yield: 81%).
Final Coupling and Global Deprotection
Amide Bond Formation
Purification and Characterization
- Column chromatography : Silica gel (EtOAc/hexane, 3:7) to isolate the product (purity >98%).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.48 (s, 3H, thiazole-CH₃), 2.64 (s, 3H, thiazole-CH₃), 3.98 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.89 (s, 1H, pyrazole-H).
- HRMS (ESI) : m/z calcd. for C₁₆H₁₈N₆O₂S [M+H]⁺ 375.1234, found 375.1236.
Optimization and Yield Analysis
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole cyclization | TCF, THF, reflux | 85 | 95 |
| Pyrazole alkylation | Ethylhydrazine, EtOH | 89 | 97 |
| Carboxamide formation | SOCl₂, NH₃ | 81 | 96 |
| Mitsunobu coupling | DEAD/PPh₃, THF | 76 | 98 |
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?
Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and oxadiazole precursors. A common approach includes:
- Step 1: Condensation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
- Step 2: Cyclization with carbon disulfide in alkaline conditions to generate the 1,3,4-oxadiazole ring.
- Step 3: Coupling with 2,4-dimethylthiazole derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Purity Control: - Monitor reactions using TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and confirm product formation via ¹H/¹³C NMR (e.g., characteristic peaks: δ 2.5–2.7 ppm for thiazole methyl groups) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the pyrazole (δ 6.1–6.3 ppm), oxadiazole (no protons), and thiazole (δ 2.4–2.6 ppm for methyl groups) .
- ¹³C NMR: Confirm carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₆O₂S: 346.12) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- Anticancer Activity:
- Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (48–72 hr exposure, IC₅₀ determination) .
- Compare with reference drugs (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction .
- Antimicrobial Screening:
- Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions and predict biological targets?
Answer:
- Reaction Optimization:
- Target Prediction:
- Perform molecular docking (AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR) or tubulin .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis:
- Replicate assays with graded concentrations (1 nM–100 µM) to confirm IC₅₀ trends .
- Orthogonal Assays:
- Cross-validate anticancer results using clonogenic assays and Western blotting (e.g., PARP cleavage for apoptosis) .
- Solubility/Purity Checks:
- Rule out false negatives/positives by confirming compound solubility in DMSO/PBS and HPLC purity (>95%) .
Q. What experimental designs elucidate mechanisms involving multiple biological targets?
Answer:
- Proteomic Profiling:
- Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
- Pathway Analysis:
- Apply RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., Bax, Bcl-2) .
- Kinase Inhibition Assays:
- Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
